molecular formula C26H17NO5 B11411914 N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11411914
M. Wt: 423.4 g/mol
InChI Key: KWWZBEARQWPEID-UHFFFAOYSA-N
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Description

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique structure combining benzofuran, chromene, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-(4-methylbenzoyl)benzoic acid and 1-benzofuran-3-ylamine.

    Formation of Intermediate: The intermediate compound is formed by reacting 2-(4-methylbenzoyl)benzoic acid with 1-benzofuran-3-ylamine under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the chromene ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzoyl)-4-benzylpiperidine: Shares the benzoyl group but differs in its core structure.

    N-octyloxyphenyl-N’-(4-methylbenzoyl)thiourea: Contains a thiourea group instead of the chromene and benzofuran rings.

Uniqueness

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of benzofuran, chromene, and benzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H17NO5

Molecular Weight

423.4 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H17NO5/c1-15-10-12-16(13-11-15)24(29)25-23(18-7-3-5-9-21(18)32-25)27-26(30)22-14-19(28)17-6-2-4-8-20(17)31-22/h2-14H,1H3,(H,27,30)

InChI Key

KWWZBEARQWPEID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4

Origin of Product

United States

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